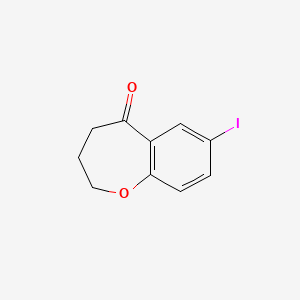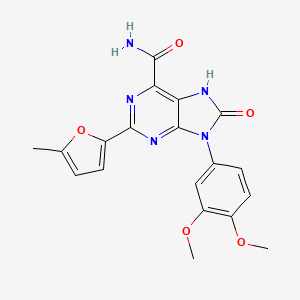
(4-メチル-1,2,3-チアゾール-5-イル)(3-(1-メチル-1H-ピラゾール-4-イル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic organic compound that features a unique combination of thiadiazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole and pyrazole rings.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
Target of Action
Compounds with similar structures have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Biochemical Pathways
Compounds with similar structures have been found to stimulate cotyledon growth and polysome assembly .
Result of Action
Compounds with similar structures have shown potent anti-tubercular activity against mycobacterium tuberculosis strain .
生化学分析
Biochemical Properties
(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone, have been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . Additionally, this compound may interact with proteins involved in DNA replication and repair, potentially disrupting these processes and leading to cytotoxic effects .
Cellular Effects
The effects of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death. Furthermore, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the thiadiazole ring in this compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity . Additionally, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products with different biological activities . Long-term exposure to (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may result in sustained inhibition of metabolic enzymes and prolonged disruption of cellular processes .
Dosage Effects in Animal Models
The effects of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anticancer activity, by selectively targeting cancer cells and inducing apoptosis . At high doses, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . Additionally, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, altering the levels of metabolites and energy production within cells .
Transport and Distribution
The transport and distribution of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may localize to the mitochondria, where it can interact with mitochondrial enzymes and disrupt energy production . Additionally, this compound may accumulate in the nucleus, affecting DNA replication and gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One possible route could involve the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the pyrazole ring via condensation reactions. The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
類似化合物との比較
Similar Compounds
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-pyrazol-4-yl)piperidine: Lacks the methyl group on the pyrazole ring.
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: Different position of the pyrazole ring.
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine: Different position of the pyrazole ring.
Uniqueness
The unique combination of the thiadiazole and pyrazole rings in 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
特性
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-9-12(20-16-15-9)13(19)18-5-3-4-10(8-18)11-6-14-17(2)7-11/h6-7,10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYORKCOJHPVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)



![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)





![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)


